6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis-
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Overview
Description
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- is a complex organic compound with the molecular formula C28H24O5 and a molecular weight of 440.48716 g/mol . This compound is characterized by its intricate structure, which includes benzofuran and benzopyran moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- involves multiple steps, typically starting with the preparation of the benzofuran and benzopyran intermediates. These intermediates are then subjected to specific reaction conditions to form the final compound. Common reagents used in the synthesis include methoxy and naphthalenylmethoxy groups, which are introduced through various substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-: This compound has a similar structure but with a different substituent group, which may result in different chemical and biological properties.
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, trans-: This is a stereoisomer of the compound, with different spatial arrangement of atoms, leading to distinct properties.
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis- lies in its specific structural configuration and the presence of the naphthalenylmethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
152490-56-7 |
---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-11a-methyl-9-(naphthalen-1-ylmethoxy)-6,6a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C28H24O5/c1-28-22-11-10-19(30-2)12-26(22)32-16-23(28)21-13-24(29)27(14-25(21)33-28)31-15-18-8-5-7-17-6-3-4-9-20(17)18/h3-14,23,29H,15-16H2,1-2H3/t23-,28-/m1/s1 |
InChI Key |
FDZPPIFOWHVEBG-QDPGVEIFSA-N |
Isomeric SMILES |
C[C@]12[C@H](COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC=CC6=CC=CC=C65)O |
Canonical SMILES |
CC12C(COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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